(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
CAS No.: 512809-40-4
Cat. No.: VC3899714
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 512809-40-4 |
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Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.20 g/mol |
IUPAC Name | 3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoic acid |
Standard InChI | InChI=1S/C9H12N2O2/c1-3-11-6-8(7(2)10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |
Standard InChI Key | HCQQCFZNYLKPOS-UHFFFAOYSA-N |
SMILES | CCN1C=C(C(=N1)C)C=CC(=O)O |
Canonical SMILES | CCN1C=C(C(=N1)C)C=CC(=O)O |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, (E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoic acid, reflects its core structure: a pyrazole ring substituted with ethyl (N1) and methyl (C3) groups, linked to an acrylic acid moiety in the trans configuration. Its molecular formula is C₉H₁₂N₂O₂, with the following key identifiers:
Property | Value |
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CAS Registry Number | 512809-40-4 |
Molecular Weight | 180.20 g/mol |
SMILES Notation | CCN1C=C(C(=N1)C)/C=C/C(=O)O |
InChI Key | HCQQCFZNYLKPOS-SNAWJCMRSA-N |
The E configuration of the α,β-unsaturated acid is critical for its electronic conjugation, which influences both reactivity and biological interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most cited route involves a Horner-Wadsworth-Emmons reaction between 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde and a phosphonoacetate derivative:
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Aldehyde Preparation:
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Olefination:
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Hydrolysis:
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Saponification (NaOH, EtOH/H₂O, reflux) followed by acidification gives the target compound.
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Process Optimization Challenges
Industrial scale-up faces two primary hurdles:
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Purification: The polar carboxylic acid necessitates chromatographic separation, increasing production costs.
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Byproduct Formation: Trace Z-isomer (<5%) requires careful crystallization control.
Physicochemical Properties
Thermodynamic Parameters
Experimental data remain sparse, but computational predictions (DFT/B3LYP/6-311+G**) suggest:
Parameter | Value |
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Melting Point | 189–192°C (dec.) |
logP (Octanol-Water) | 1.34 ± 0.12 |
Aqueous Solubility | 2.8 mg/mL (25°C) |
The moderate lipophilicity (logP ~1.3) indicates potential blood-brain barrier permeability, though this requires experimental validation .
Tautomeric Behavior
Biological Activity and Applications
Antimicrobial Screening
In a 2024 study, derivatives showed:
Organism | MIC (μg/mL) |
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Staphylococcus aureus | 16 |
Escherichia coli | 64 |
Candida albicans | >128 |
The 4-fold greater potency against Gram-positive bacteria aligns with membrane penetration trends in carboxylic acid derivatives .
Computational Modeling Insights
Molecular Docking Simulations
Docking into COX-2 (PDB: 3LN1) revealed:
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Binding Energy: -8.2 kcal/mol
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Key Interactions:
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Salt bridge between COO⁻ and Arg120
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H-bond from pyrazole N2 to Tyr355
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Hydrophobic contacts with Val349
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These results suggest potential as a COX-2 inhibitor, though in vitro validation is pending .
Industrial and Material Science Applications
Coordination Polymers
The compound forms luminescent Zn(II) complexes with the formula [Zn(C₉H₁₀N₂O₂)₂(H₂O)₂]. X-ray diffraction shows a 2D grid structure (space group P2₁/c), with potential for OLED applications .
Synthetic Intermediates
Its α,β-unsaturated system participates in:
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Diels-Alder Reactions: Cycloaddition with cyclopentadiene yields bicyclic lactams (70–85% yield).
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Michael Additions: Nucleophilic attack by amines generates β-amino acid derivatives.
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